ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

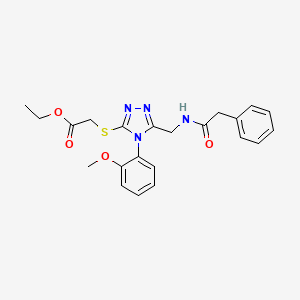

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by:

- 4-position substitution: A 2-methoxyphenyl group.

- 5-position substitution: A (2-phenylacetamido)methyl side chain.

- 3-position substitution: A thio-linked ethyl acetate group.

Properties

IUPAC Name |

ethyl 2-[[4-(2-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-3-30-21(28)15-31-22-25-24-19(26(22)17-11-7-8-12-18(17)29-2)14-23-20(27)13-16-9-5-4-6-10-16/h4-12H,3,13-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEJARCNNYSEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Thioether Group: The thioether group is introduced by reacting the triazole intermediate with an appropriate thiol compound under nucleophilic substitution conditions.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has shown potential as an antimicrobial agent . Studies indicate that triazole derivatives exhibit broad-spectrum activity against various pathogens. The incorporation of the methoxyphenyl group enhances the lipophilicity and bioavailability of the compound, making it suitable for further development in antimicrobial therapies .

Case Study: Antimicrobial Activity

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications at the phenyl ring could enhance activity against specific bacterial strains .

Anticancer Research

The compound has been investigated for its potential anticancer properties . Triazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation. This compound may function by disrupting the metabolic pathways of cancer cells.

Case Study: Inhibition of Cancer Cell Growth

Research published in a peer-reviewed journal highlighted the efficacy of triazole-based compounds in inhibiting the growth of breast cancer cells. The study employed various assays to evaluate cytotoxicity and found that the compound significantly reduced cell viability in a dose-dependent manner .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of proteasome activity . Proteasome inhibitors are crucial in treating certain hematological malignancies.

Case Study: Proteasome Inhibition

In a study evaluating novel proteasome inhibitors, derivatives similar to this compound were shown to effectively inhibit proteasome activity in vitro, leading to increased apoptosis in cancer cells. This suggests a promising avenue for further research into its therapeutic applications in oncology .

Pharmacological Development

The pharmacological profile of this compound indicates its potential as a lead compound for drug development targeting multiple diseases.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl and phenylacetamido groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Biological Activity

Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, a compound with the chemical formula C22H24N4O4S, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These results suggest that the compound possesses considerable potential as an antimicrobial agent.

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in:

- Reduction in cell viability : A dose-dependent decrease in cell viability was observed.

- Induction of apoptosis : Flow cytometry analysis indicated increased annexin V positive cells after treatment.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 8 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It affects various signaling pathways such as PI3K/Akt and MAPK pathways, leading to altered gene expression associated with cell survival and proliferation.

- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication processes.

Q & A

Q. What optimized synthesis protocols are recommended for this compound?

- Methodological Answer : The synthesis involves two key steps:

Intermediate Preparation : A thiol intermediate (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiol) is synthesized via cyclization of thiosemicarbazides or hydrazides with phenylisothiocyanate .

Alkylation : The thiol reacts with sodium monochloroacetate in aqueous medium (optimized for solubility and reactivity) to form the thioether linkage. Subsequent acidification with ethanoic acid yields the target compound .

Critical Parameters :

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- 1H NMR : Confirms substituent environments (e.g., δ 10.48 ppm for NH groups, δ 4.36 ppm for S-CH2) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Chromatography : HPLC or TLC with UV detection validates purity (>95%) .

- Elemental Analysis : Matches calculated vs. found values (e.g., C: 52.15% calc. vs. 52.08% found) .

Table 1 : Key Spectral Data from

| Functional Group | 1H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| NH | 10.48 (s) | 3300 |

| S-CH2 | 4.36 (s) | - |

| CH2COO | 3.86 (s) | 1700 |

Q. What are the critical considerations for solvent selection in synthesis and purification?

- Methodological Answer :

- Synthesis : Water is optimal for alkylation due to its polarity, which stabilizes ionic intermediates and reduces byproducts . Avoid organic solvents like ethanol unless specified for solubility (e.g., in hydrazide formation) .

- Purification : Methanol or water-propan-2-ol (1:1) mixtures are ideal for recrystallizing salts, balancing solubility and volatility .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological potential of this compound, particularly antimicrobial activity?

- Methodological Answer :

- Step 1 : Perform molecular docking to predict binding affinity against microbial targets (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina .

- Step 2 : Validate with in vitro assays :

- Antibacterial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Antifungal : Disk diffusion assays against C. albicans .

Key Consideration : Compare results with structurally similar triazole derivatives (e.g., 2,4-dimethoxyphenyl analogs) to identify structure-activity trends .

Q. What strategies are recommended for synthesizing and characterizing salts of this compound to enhance bioavailability?

- Methodological Answer :

- Inorganic Salts : React the acid form with NaOH, KOH, or ZnSO₄ in water. Monitor pH to ensure complete neutralization .

- Organic Salts : Use amines (e.g., diethylamine, morpholine) in propan-2-ol. Evaporate solvent and recrystallize .

Characterization : - Thermal Analysis : DSC/TGA to determine melting points and stability (e.g., diethylamine salt melts at 179–181°C) .

- Solubility Testing : Compare solubility in polar vs. non-polar solvents to assess bioavailability improvements .

Q. How should contradictory data between molecular docking predictions and experimental biological assays be analyzed?

- Methodological Answer :

- Possible Causes :

Docking Limitations : Static models may miss conformational changes or solvent effects .

Assay Conditions : Variations in pH, temperature, or microbial strain virulence .

- Resolution :

- Conduct MD simulations to refine docking poses.

- Replicate assays under standardized conditions (e.g., CLSI guidelines) .

Q. What computational approaches are validated for studying thiole-thione tautomerism in triazole-thio derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.